molecular formula C11H19NO B13200132 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine

2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine

Cat. No.: B13200132
M. Wt: 181.27 g/mol
InChI Key: OTHONIPJVYWKLX-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is an organic compound with the molecular formula C₁₁H₁₉NO It is a morpholine derivative characterized by the presence of diethyl groups at the 2 and 6 positions and a prop-2-yn-1-yl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine typically involves the alkylation of morpholine derivatives. One common method includes the reaction of 2,6-diethylmorpholine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of saturated morpholine derivatives.

    Substitution: Formation of azido or thiolated derivatives.

Scientific Research Applications

2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-yn-1-yl)morpholine: Similar structure but lacks the diethyl groups at the 2 and 6 positions.

    2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine: Similar structure with methyl groups instead of ethyl groups.

    2,2-Diethyl-4-(prop-2-yn-1-yl)thiomorpholine: Contains a sulfur atom in place of the oxygen atom in the morpholine ring.

Uniqueness

2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of both diethyl groups and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2,6-diethyl-4-prop-2-ynylmorpholine

InChI

InChI=1S/C11H19NO/c1-4-7-12-8-10(5-2)13-11(6-3)9-12/h1,10-11H,5-9H2,2-3H3

InChI Key

OTHONIPJVYWKLX-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC(O1)CC)CC#C

Origin of Product

United States

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